molecular formula C12H13Cl2NO3 B14160418 Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate CAS No. 757218-02-3

Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate

Cat. No.: B14160418
CAS No.: 757218-02-3
M. Wt: 290.14 g/mol
InChI Key: HINHVLMEVVZERA-UHFFFAOYSA-N
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Description

Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is first nitrated to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with chloroacetyl chloride to form the chloroacetyl derivative.

    Esterification: Finally, the carboxylic acid group is esterified with isopropanol to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the chloroacetyl group.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-(3-chloropropanoylamino)benzoate
  • Propan-2-yl 4-(2-chloroacetylamino)benzoate

Uniqueness

Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate is unique due to the specific positioning of the chloroacetyl group and the isopropyl ester. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

757218-02-3

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

propan-2-yl 4-chloro-3-[(2-chloroacetyl)amino]benzoate

InChI

InChI=1S/C12H13Cl2NO3/c1-7(2)18-12(17)8-3-4-9(14)10(5-8)15-11(16)6-13/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

HINHVLMEVVZERA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl

Origin of Product

United States

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